molecular formula C15H20N2O4 B3087680 2-(7-Ethyl-2-methyl-1H-indol-3-YL)ethanamine oxalate CAS No. 1177283-28-1

2-(7-Ethyl-2-methyl-1H-indol-3-YL)ethanamine oxalate

Cat. No.: B3087680
CAS No.: 1177283-28-1
M. Wt: 292.33 g/mol
InChI Key: ZPSLPXQBFNPFGK-UHFFFAOYSA-N
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Description

2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine oxalate is a chemical compound with the molecular formula C13H18N2.C2H2O4. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their various biological activities and are widely used in medicinal chemistry .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine oxalate typically involves the reaction of indole derivatives with appropriate alkylating agents. One common method includes the reaction of 7-ethyl-2-methylindole with ethylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine oxalate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethyl and methyl substitutions on the indole ring differentiate it from other indole derivatives, leading to unique interactions with biological targets and distinct chemical properties .

Properties

IUPAC Name

2-(7-ethyl-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.C2H2O4/c1-3-10-5-4-6-12-11(7-8-14)9(2)15-13(10)12;3-1(4)2(5)6/h4-6,15H,3,7-8,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSLPXQBFNPFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(N2)C)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Ethyl-2-methyl-1H-indol-3-YL)ethanamine oxalate
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2-(7-Ethyl-2-methyl-1H-indol-3-YL)ethanamine oxalate
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2-(7-Ethyl-2-methyl-1H-indol-3-YL)ethanamine oxalate

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